3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine
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Overview
Description
3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a dichlorophenyl group with an imidazo[1,5-a]pyridine core, making it a valuable scaffold for the development of new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an α-haloketone.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the dichlorophenyl group with the imidazo[1,5-a]pyridine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound by reducing double bonds or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the dichlorophenyl ring .
Scientific Research Applications
3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as furin, by binding to their active sites and inducing conformational changes that prevent substrate binding . This inhibition can disrupt various biological processes, making the compound a potential therapeutic agent for diseases involving these enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine
- 3-(3,5-Dichlorophenyl)-1,1-dimethylurea
- 3-(3,5-Dichlorophenyl)pyridine
Uniqueness
3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine is unique due to its specific combination of a dichlorophenyl group and an imidazo[1,5-a]pyridine core. This structure imparts distinct electronic and steric properties that can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold for drug discovery and material science .
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2/c20-15-10-14(11-16(21)12-15)19-22-18(13-6-2-1-3-7-13)17-8-4-5-9-23(17)19/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYUVMVEMBLCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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